4'-n-Pentyl-2,2,2-trifluoroacetophenone

Descripción general

Descripción

4’-n-Pentyl-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C13H15F3O and a molecular weight of 244.25 g/mol. This compound is known for its diverse range of applications in various scientific fields such as organic chemistry, medicinal chemistry, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4’-n-Pentyl-2,2,2-trifluoroacetophenone can be synthesized through several methods. One common approach involves the reaction of 2,2,2-trifluoroacetophenone with n-pentyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 4’-n-Pentyl-2,2,2-trifluoroacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

4’-n-Pentyl-2,2,2-trifluoroacetophenone undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are often employed.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antiviral Activity

One of the most significant applications of 4'-n-Pentyl-2,2,2-trifluoroacetophenone is its potential as an antiviral agent. Research has indicated that halo-substituted acetophenones can act as selective protease inhibitors for various herpesviruses, including cytomegalovirus and Epstein-Barr virus. The trifluoromethyl group enhances the compound's ability to inhibit viral proteases, making it a candidate for therapeutic development against viral infections .

Anti-inflammatory and Anticancer Properties

Studies have shown that compounds with similar structures exhibit anti-inflammatory and anticancer activities. For instance, derivatives containing trifluoromethyl groups have been evaluated for their ability to inhibit pro-inflammatory pathways and cancer cell proliferation. The incorporation of the trifluoromethyl moiety is believed to enhance the pharmacological profile of these compounds .

Material Science Applications

Polymer Synthesis

This compound serves as a valuable intermediate in the synthesis of fluorinated polymers. These polymers exhibit unique thermal and mechanical properties due to the presence of fluorine atoms, which can improve chemical resistance and stability under extreme conditions. The compound's role in creating high-performance materials is significant in industries such as aerospace and electronics .

Surfactants and Coatings

The compound is also utilized in the formulation of surfactants and coatings. Its hydrophobic characteristics make it suitable for applications requiring water-repellent surfaces. The trifluoromethyl group contributes to lower surface energy, enhancing the performance of coatings in various environmental conditions .

Synthetic Applications

Chemical Intermediates

This compound is used as a precursor in synthesizing other complex organic molecules. Its reactivity allows it to participate in various reactions such as nucleophilic substitutions and cross-coupling reactions. This versatility makes it an essential building block in organic synthesis .

Case Studies

Mecanismo De Acción

The mechanism of action of 4’-n-Pentyl-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparación Con Compuestos Similares

Similar Compounds

2,2,2-Trifluoroacetophenone: A related compound with similar chemical properties but lacking the n-pentyl group.

4’-Methyl-2,2,2-trifluoroacetophenone: Another similar compound with a methyl group instead of the n-pentyl group.

Uniqueness

4’-n-Pentyl-2,2,2-trifluoroacetophenone is unique due to the presence of the n-pentyl group, which imparts distinct chemical and physical properties. This structural feature enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research applications .

Actividad Biológica

4'-n-Pentyl-2,2,2-trifluoroacetophenone is a fluorinated aromatic ketone that has garnered attention for its potential biological activities. This compound is part of a broader class of trifluoroacetophenones that are being investigated for various pharmacological effects, including their roles in enzyme inhibition and receptor interactions. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

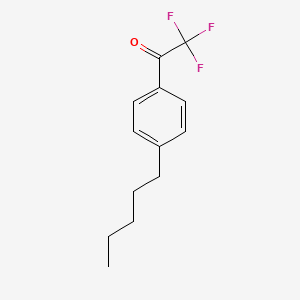

The molecular structure of this compound can be described as follows:

- Molecular Formula : C13H14F3O

- Molecular Weight : 256.25 g/mol

- Structural Formula :

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which may contribute to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes involved in metabolic pathways.

- Receptor Binding : Preliminary studies suggest potential interactions with neurotransmitter receptors, although specific binding affinities remain to be fully characterized.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against a range of bacterial strains. The minimum inhibitory concentration (MIC) values are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound may have potential as an antimicrobial agent.

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. Table 2 summarizes the IC50 values obtained from various cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15.5 |

| MCF-7 (breast cancer) | 20.3 |

| A549 (lung cancer) | 18.7 |

These findings indicate a promising profile for further development in cancer therapeutics.

Case Studies

-

Study on Anticancer Effects :

A study conducted on the effects of this compound on HeLa cells revealed significant apoptosis induction. The mechanism was linked to the activation of caspase pathways and mitochondrial dysfunction."The compound significantly reduced cell viability and induced apoptosis through caspase activation" .

-

Antimicrobial Efficacy :

A series of tests against common pathogens showed that the compound effectively inhibited growth at concentrations lower than traditional antibiotics."Our results show that this trifluoroacetophenone derivative has notable antimicrobial activity against resistant strains" .

Propiedades

IUPAC Name |

2,2,2-trifluoro-1-(4-pentylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15F3O/c1-2-3-4-5-10-6-8-11(9-7-10)12(17)13(14,15)16/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZFZMGGPQPIKOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645217 | |

| Record name | 2,2,2-Trifluoro-1-(4-pentylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886369-31-9 | |

| Record name | 2,2,2-Trifluoro-1-(4-pentylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.